Cas no 35457-80-8 (Midecamycin)

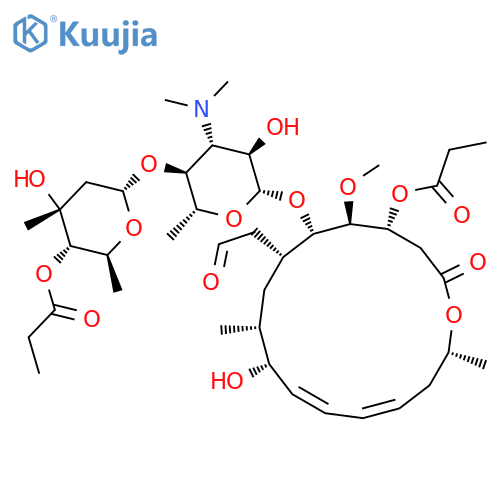

Midecamycin structure

商品名:Midecamycin

CAS番号:35457-80-8

MF:C41H67NO15

メガワット:813.968394517899

MDL:MFCD00865000

CID:89156

PubChem ID:165941414

Midecamycin 化学的及び物理的性質

名前と識別子

-

- MIDECAMYCIN

- antibioticsf837

- antibioticsf837a1

- antibioticyl704b1

- espinomycina

- leucomycinv,3,4(supb)-dipropanoate

- medemycin

- midecamycina(sub1)

- LEUCOMYCIN V 3,4(B)-DIPROPIONATE

- Mydecamycin

- Antibiotic SF-837

- SF-837

- Midecamycin), Antibiotic for Culture Media Use Only

- Medemycin A1

- Macropen

- Tox21_110635

- Turimycin P(sub 3)

- Z2583154301

- MIDECAMYCIN [JAN]

- MIDECAMYCIN A1 [MI]

- Medemycin (TN)

- Myoxam

- CCG-270507

- YL 704 B1

- Midecamycin A(sub 1)

- DB13456

- 7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4',4'-dipropionate (ester)

- (4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-(((2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-(((2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-(propionyloxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-4-yl propionate

- MIDECAMYCIN [WHO-DD]

- N34Z0Y5UH7

- Midecamycin (>85%)

- AKOS022185298

- Midecamicina [INN-Spanish]

- Espinomycin A

- CHEMBL444963

- Midecamycin,(S)

- MIDECAMYCIN [MART.]

- NS00029862

- Midecamicina

- 7-(Formylmethyl)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-L-ribo-hexopyranosyl)-3-(dimethylamino)-beta-D-glucopyranoside 4',4''-dipropionate (ester)

- Normicina

- Mydecamycin A1

- 35457-80-8

- UNII-N34Z0Y5UH7

- SF 837

- CS-5909

- D01339

- NSC 154011

- Midecamycin [INN:DCF:JAN]

- Antibiotic SF 837 A1

- HY-B1908

- Madecacine

- Midecamycine

- W-106669

- NCGC00016830-01

- Leucomycin V, 3,4B-dipropanoate

- Midecamycine [INN-French]

- Macro-Dil

- Q2636110

- Antibiotic SF 837

- SCHEMBL141581

- MIDECAMYCIN [INN]

- Leucomycin V, 3,4(sup B)-dipropanoate

- Antibiotic YL 704 B1

- CAS-35457-80-8

- Platenomycin B1

- Espinomycin A;Medecamycin A1;Platenomycin B1;Rubimycin;Turimycin P3

- DTXCID3025463

- Momicine

- s5560

- NSC-154011

- CHEBI:31845

- Midecamycinum [INN-Latin]

- Midecamycin A1

- EINECS 252-578-0

- Midecamycinum

- Turimycin P3

- Midecamycin (JP17/INN)

- H10500

- DTXSID5045463

- Rubimycin

- Medecamycin A1

- YL 704B1

- Aboren

- Antibiotic YL 704B1

- SF 837A1

- Antibiotic SF 837A1

- Midecin

- (2R,3R,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate

- AKOS037653245

- SCHEMBL1650795

- DMUAPQTXSSNEDD-QALJCMCCSA-N

- SBI-0654118.0001

- [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

- BRD-K68822425-001-01-6

- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-dimethylamino-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

- Midecamycin (JP18/INN)

- GTPL13158

- Midecamycin

-

- MDL: MFCD00865000

- インチ: 1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25?,26?,27+,28+,29-,33-,34?,35?,36-,37+,38+,39+,40+,41?/m1/s1

- InChIKey: DMUAPQTXSSNEDD-JCOBOXIMSA-N

- ほほえんだ: O([C@]1([H])C([H])([H])C(C([H])([H])[H])([C@]([H])(C([H])(C([H])([H])[H])O1)OC(C([H])([H])C([H])([H])[H])=O)O[H])[C@]1([H])C([H])(C([H])([H])[H])O[C@]([H])(C([H])(C1([H])N(C([H])([H])[H])C([H])([H])[H])O[H])O[C@]1([H])[C@]([H])([C@@]([H])(C([H])([H])C(=O)O[C@]([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C([H])=C([H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C([H])=O)O[H])OC(C([H])([H])C([H])([H])[H])=O)OC([H])([H])[H] |c:83,87|

計算された属性

- せいみつぶんしりょう: 813.45100

- どういたいしつりょう: 813.451

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 16

- 重原子数: 57

- 回転可能化学結合数: 14

- 複雑さ: 1360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 9

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 206

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 色と性状: 白色または白色の結晶粉末

- 密度みつど: 1.1651 (rough estimate)

- ゆうかいてん: 155℃ -156℃

- ふってん: 874°C at 760 mmHg

- フラッシュポイント: 482.4°C

- 屈折率: 1.6220 (estimate)

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 36 mg/mL(44.23 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- すいようせい: Soluble in methanol or ethanol. Insoluble in water

- PSA: 206.05000

- LogP: 2.76740

- ひせんこうど: D23 -67° (c = 1 in ethanol)

- ようかいせい: 未確定

- 酸性度係数(pKa): 6.9 in 50% aq ethanol

Midecamycin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- RTECS番号:OH4730600

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Midecamycin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-5909-100mg |

Midecamycin |

35457-80-8 | >98.0% | 100mg |

$108.0 | 2022-04-27 | |

| Biosynth | AM16806-2 g |

Midecamycin |

35457-80-8 | 2g |

$629.56 | 2023-01-05 | ||

| Enamine | EN300-21702514-2.5g |

(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate |

35457-80-8 | 95% | 2.5g |

$40.0 | 2023-09-16 | |

| Key Organics Ltd | GS-6034-10MG |

Mydecamycin |

35457-80-8 | >95% | 10mg |

£51.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DB268-20mg |

Midecamycin |

35457-80-8 | 95+% | 20mg |

301.0CNY | 2021-07-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5037-25 mg |

Midecamycin |

35457-80-8 | 98.00% | 25mg |

¥410.00 | 2022-04-26 | |

| Enamine | EN300-21702514-0.1g |

(2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-(propanoyloxy)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl propanoate |

35457-80-8 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1052690-5g |

Midecamycin |

35457-80-8 | 98% | 5g |

$328 | 2024-07-28 | |

| Key Organics Ltd | GS-6034-5MG |

Mydecamycin |

35457-80-8 | >95% | 5mg |

£42.00 | 2025-02-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-295482A-100 mg |

Midecamycin, |

35457-80-8 | 100MG |

¥1,128.00 | 2023-07-10 |

Midecamycin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:35457-80-8)Midecamycin

注文番号:LE12800

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Midecamycin 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

35457-80-8 (Midecamycin) 関連製品

- 16846-24-5(josamycin)

- 24916-52-7(Spiramycin III (contains up to 13% Spiramycin I))

- 1392-21-8(Leucomycin)

- 37280-56-1(Leucomycin Tartrate)

- 8025-81-8(Spiramycin)

- 149370-53-6(Meleumycin)

- 24916-50-5(Spiramycin I Standard)

- 24916-51-6(Acetylspiramycin)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:35457-80-8)MIDECAMYCIN

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:35457-80-8)Midecamycin

清らかである:99%

はかる:25g

価格 ($):236.0